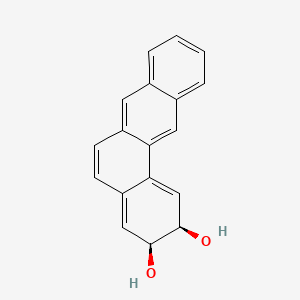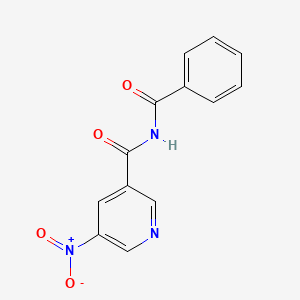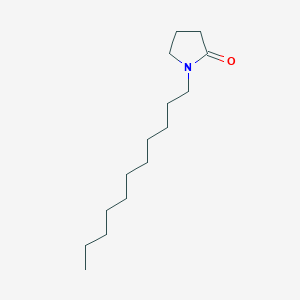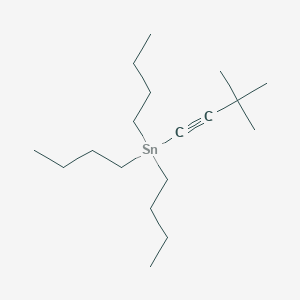![molecular formula C26H25N5 B14621268 N-Butyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine CAS No. 57723-73-6](/img/structure/B14621268.png)
N-Butyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of one or more azo groups (-N=N-) linked to aromatic rings. This specific compound is notable for its complex structure, which includes a naphthalene ring, a butyl group, and two phenyl groups connected by azo linkages. Azo compounds are widely used in various industries, particularly in the production of dyes and pigments due to their vivid colors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine typically involves a multi-step process:
Diazotization: The process begins with the diazotization of aniline derivatives to form diazonium salts. This is achieved by treating the aniline derivative with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures.
Coupling Reaction: The diazonium salt is then coupled with a naphthalene derivative in an alkaline medium to form the azo compound. This step requires precise control of pH and temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control systems ensures consistent product quality. Additionally, solvent recovery and recycling systems are employed to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
N-Butyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the cleavage of the azo bonds and formation of corresponding nitro compounds.
Reduction: Reduction of the azo groups can be achieved using reducing agents like sodium dithionite or hydrogen in the presence of a catalyst, resulting in the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid, acidic or neutral conditions.
Reduction: Sodium dithionite, hydrogen gas with a palladium catalyst, acidic or basic conditions.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens (chlorine, bromine) for halogenation, often in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
N-Butyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme-catalyzed reactions involving azo compounds and their metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a model compound in pharmacokinetic studies.
Industry: Utilized in the production of dyes and pigments, particularly for textiles and plastics, due to its vibrant color and stability.
Mecanismo De Acción
The mechanism of action of N-Butyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine primarily involves its interaction with molecular targets through its azo groups. The compound can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The azo groups can also participate in electron transfer processes, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Sudan III: Another azo compound used as a dye, with a similar structure but different substituents.
Sudan IV: Similar to Sudan III, used for staining in biological applications.
Oil Red O: A fat-soluble dye used for staining lipids, structurally related to azo compounds.
Uniqueness
N-Butyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and physical properties. Its butyl group and naphthalene ring contribute to its solubility and stability, making it suitable for various industrial and research applications.
Propiedades
Número CAS |
57723-73-6 |
|---|---|
Fórmula molecular |
C26H25N5 |
Peso molecular |
407.5 g/mol |
Nombre IUPAC |
N-butyl-1-[(4-phenyldiazenylphenyl)diazenyl]naphthalen-2-amine |
InChI |
InChI=1S/C26H25N5/c1-2-3-19-27-25-18-13-20-9-7-8-12-24(20)26(25)31-30-23-16-14-22(15-17-23)29-28-21-10-5-4-6-11-21/h4-18,27H,2-3,19H2,1H3 |
Clave InChI |
NCOGHNXWRZBCHJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC1=C(C2=CC=CC=C2C=C1)N=NC3=CC=C(C=C3)N=NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


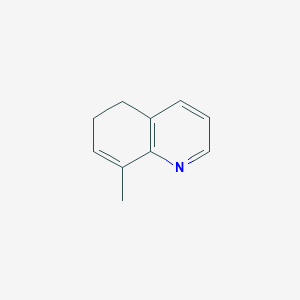
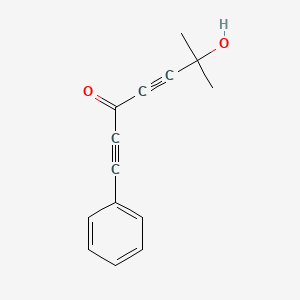
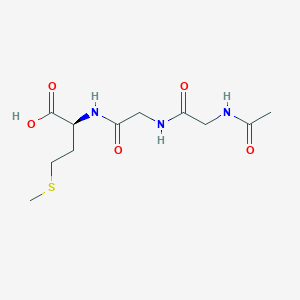
![2-{[1-(4-Fluorophenyl)ethyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14621203.png)
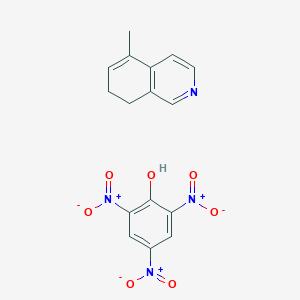
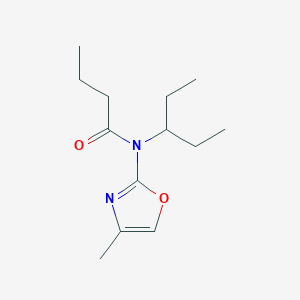
![Pyridine, 2-[[(2-methylphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14621220.png)
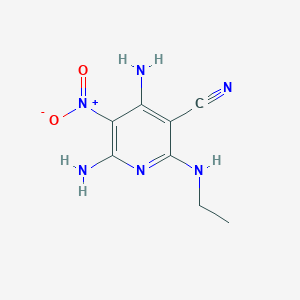
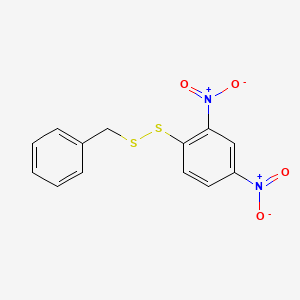
![2,2'-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(4-nitrophenol)](/img/structure/B14621240.png)
